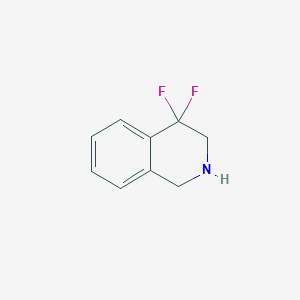

4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

4,4-difluoro-2,3-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-9(11)6-12-5-7-3-1-2-4-8(7)9/h1-4,12H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWKAQOYHYDALU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(CN1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline typically involves the fluorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent fluorination. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Synthetic Routes to DFTHIQ

DFTHIQ is synthesized via multistep procedures involving halogenation and cyclization. For example:

-

Fluorination of tetrahydroisoquinoline precursors using phosphorus tribromide (PBr₃) followed by fluorinating agents (e.g., KF or Selectfluor®) .

-

Cyclization of N-tethered benzyl-alkenols using indium(III) chloride (InCl₃) to form the tetrahydroisoquinoline core .

Nucleophilic Substitution

The fluorine atoms at the 4-position may participate in nucleophilic aromatic substitution (NAS) under strong basic or acidic conditions. For example:

This is speculative, as direct evidence for DFTHIQ is lacking, but supported by trends in fluorinated heterocycles .

Functionalization via Amine Reactivity

The secondary amine in DFTHIQ can undergo:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form tertiary amines.

-

Acylation : Formation of amides with acyl chlorides (e.g., acetyl chloride) .

Multicomponent Reactions

DFTHIQ may participate in multicomponent reactions similar to unsubstituted tetrahydroisoquinoline. For example:

| Reaction Components | Conditions | Product Class | Yield Range |

|---|---|---|---|

| Isatin + DFTHIQ + Terminal alkyne | Benzoic acid, 80°C | Dihydropyrroloisoquinoline | 55–97% |

| DFTHIQ + Aldehyde + Amine | TFA, reflux | Spirooxindoles | 35–72% |

These reactions exploit the nucleophilicity of the secondary amine and the aromatic system .

Stability and Degradation

-

Hydrolysis : The C–F bonds are stable under neutral conditions but may hydrolyze in strong acids/bases to form hydroxyl or carbonyl derivatives.

-

Oxidation : The tetrahydro ring is susceptible to oxidation (e.g., with KMnO₄ or H₂O₂), forming dihydro or fully aromatic isoquinoline derivatives .

Challenges and Gaps

-

No direct studies on DFTHIQ’s reactions are available; most data are extrapolated from tetrahydroisoquinoline analogs.

-

Fluorine’s electronic effects (σ-withdrawing, π-donating) may alter reaction pathways compared to non-fluorinated analogs.

Experimental validation is required to confirm these hypotheses.

Scientific Research Applications

Orexin Receptor Antagonism

One of the significant applications of 4,4-difluoro-1,2,3,4-tetrahydroisoquinoline derivatives is their role as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Compounds in this class have been investigated for their potential to treat sleep disorders such as narcolepsy and obesity. Research indicates that these compounds can modulate orexin signaling pathways effectively .

Kappa Opioid Receptor Antagonism

Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives as selective kappa opioid receptor antagonists. For instance, a specific derivative demonstrated high selectivity and potency against kappa receptors while showing minimal interaction with mu and delta receptors. This selectivity is crucial for developing treatments for pain management without the side effects associated with traditional opioid analgesics .

Antimicrobial Properties

Research has shown that tetrahydroisoquinoline derivatives exhibit significant antimicrobial activity against various bacterial strains. The mechanism involves disrupting cellular processes essential for bacterial survival. This property suggests potential applications in developing new antibiotics or antimicrobial agents .

Anti-inflammatory Effects

Studies indicate that certain derivatives can act as anti-inflammatory agents by modulating pathways involved in inflammation. For example, they may inhibit phosphodiesterase activity, leading to reduced inflammatory responses in animal models. This application is particularly relevant for treating conditions characterized by chronic inflammation.

Treatment of Autoimmune Diseases

A notable case study explored the efficacy of tetrahydroisoquinoline derivatives in modulating immune responses in autoimmune diseases such as rheumatoid arthritis. The study reported a significant reduction in disease severity when these compounds were administered at optimized doses, highlighting their therapeutic potential .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Electronic Comparisons

Metabolic and Blood-Brain Barrier (BBB) Penetration

- 4,4-Difluoro-THIQ: No direct data, but fluorination at the 4-position may enhance BBB penetration compared to polar substituents (e.g., hydroxyl or methoxy groups) .

- 1-MeTHIQ : Rapidly crosses BBB; brain concentrations 4.5× higher than blood .

- 6,7-Dimethoxy-THIQ : Methoxy groups reduce BBB penetration but improve σ2 receptor binding .

Toxicity Profile

- 4,4-Difluoro-THIQ: Limited toxicity data; fluorine substitution generally reduces reactive metabolite formation.

- N-Methyl-THIQ derivatives : Cytotoxic to dopaminergic neurons (IC₅₀ ~100 μM in PC12h cells) .

- 1-MeTHIQ: Non-toxic; mitigates oxidative stress in neuronal models .

Key Research Findings and Data Tables

Table 2: Comparative Physicochemical Properties

| Compound Name | logP (Predicted) | Water Solubility (mg/mL) | BBB Penetration Potential |

|---|---|---|---|

| 4,4-Difluoro-THIQ | 2.1 | 0.5 | High (fluorine-enhanced) |

| 8-Fluoro-THIQ | 1.8 | 1.2 | Moderate |

| 6,7-Dimethoxy-THIQ | 1.5 | 0.3 | Low |

| 1-MeTHIQ | 1.9 | 1.0 | High |

Biological Activity

4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline (DFTHIQ) is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The biological activity of DFTHIQ is primarily attributed to its interaction with specific molecular targets within the body. The compound has been shown to inhibit various enzymes and receptors involved in critical biological processes:

- Enzyme Inhibition : DFTHIQ can inhibit enzymes associated with inflammation and cell proliferation. This inhibition can lead to anti-inflammatory and anticancer effects.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to neurodegenerative disorders. Its structural modifications enhance binding affinity and selectivity towards these targets .

Anticancer Properties

Research indicates that DFTHIQ exhibits notable anticancer properties. It has been evaluated for its effects on various cancer cell lines:

- Cell Proliferation : DFTHIQ has been observed to modulate signaling pathways involved in cell growth and apoptosis. For instance, it can influence the activity of pathways that regulate cell survival and proliferation.

- In Vitro Studies : In studies involving different cancer cell lines, DFTHIQ demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of tumor growth .

Neuroprotective Effects

DFTHIQ's potential in treating neurodegenerative diseases is another area of interest:

- Neurotransmitter Interaction : The compound may affect dopamine receptor activity, which is crucial for managing conditions like Parkinson’s disease and schizophrenia. Its role as a D1 receptor positive allosteric modulator suggests potential therapeutic applications in cognitive disorders .

- Cellular Mechanisms : DFTHIQ has shown the ability to influence cellular signaling pathways that are often disrupted in neurodegenerative conditions .

Pharmacokinetics

Understanding the pharmacokinetic properties of DFTHIQ is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The presence of fluorine atoms in its structure may enhance the compound's bioavailability and distribution within biological systems .

- Metabolism : Ongoing research aims to elucidate the metabolic pathways of DFTHIQ, which will provide insights into its efficacy and safety profile as a pharmaceutical agent.

Case Studies

Several studies have explored the biological activity of DFTHIQ:

-

Study on Anticancer Activity :

- Objective : To assess the cytotoxic effects of DFTHIQ on human cancer cell lines.

- Results : Significant inhibition of cell viability was observed across multiple cancer types, with IC50 values ranging from 10 µM to 25 µM depending on the cell line tested.

-

Neuroprotective Study :

- Objective : To evaluate the effects of DFTHIQ on neuronal survival under oxidative stress.

- Results : DFTHIQ treatment resulted in a marked reduction in apoptosis markers compared to untreated controls, suggesting protective effects against neurodegeneration.

Q & A

Q. What synthetic strategies are most effective for introducing fluorine substituents into the 1,2,3,4-tetrahydroisoquinoline scaffold?

Fluorination at the 4-position can be achieved via lithiation-based methods followed by electrophilic quenching with fluorinating agents like NFSI (N-fluorobenzenesulfonimide). For example, 8-fluoro-3,4-dihydroisoquinoline was synthesized via directed ortho-lithiation of a protected precursor, followed by fluorine-amine exchange and alkylation . Substituent positioning and steric effects must be carefully controlled, as fluorination at the 4-position alters electronic properties and influences downstream reactivity .

Q. How can the purity and structural integrity of 4,4-difluoro-1,2,3,4-tetrahydroisoquinoline derivatives be validated?

Characterization should combine HPLC (for purity assessment), high-resolution mass spectrometry (HRMS), and multinuclear NMR (¹H, ¹³C, ¹⁹F). For instance, ¹⁹F NMR is critical to confirm fluorine substitution patterns, while X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives . Reference standards from certified suppliers (e.g., LGC Standards) ensure analytical reliability .

Q. What are the primary challenges in synthesizing bifunctional 1,2,3,4-tetrahydroisoquinoline derivatives?

Bifunctional derivatives require regioselective functionalization to avoid cross-reactivity. For example, introducing a second substituent (e.g., hydroxyl or methyl groups) often demands orthogonal protecting groups or sequential synthetic steps. Steric hindrance at the 4-position complicates further modifications .

Advanced Research Questions

Q. How do 4,4-difluoro substituents influence the electronic and steric properties of 1,2,3,4-tetrahydroisoquinoline in catalytic applications?

Fluorine’s electron-withdrawing effect increases the scaffold’s electrophilicity, enhancing its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) reveal that 4,4-difluoro substitution lowers the LUMO energy, facilitating nucleophilic attacks. Steric effects are minimal due to fluorine’s small atomic radius, making it suitable for applications in asymmetric catalysis .

Q. What methodologies resolve contradictions in reported biological activities of fluorinated tetrahydroisoquinolines?

Discrepancies often arise from variations in assay conditions or impurity profiles. Rigorous dose-response studies (e.g., IC₅₀ comparisons across multiple cell lines) and metabolite profiling (via LC-MS) are essential. For example, copper complexation studies with tetrahydroisoquinoline derivatives demonstrated that fluorination modulates metal-binding affinity, impacting antimicrobial activity .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Density Functional Theory (DFT) calculations can map transition states and predict regioselectivity in electrophilic substitutions. For instance, modeling the Fukui function identifies nucleophilic sites, guiding functionalization at the 1- or 3-positions. MD simulations further assess solvation effects on reaction kinetics .

Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?

Continuous-flow reactors improve yield and reproducibility for lithiation-fluorination steps by minimizing side reactions. Process analytical technology (PAT) tools, such as in-line FTIR, monitor intermediate formation in real time. Catalytic hydrogenation (e.g., Pd/C) efficiently reduces dihydroisoquinoline precursors to tetrahydroisoquinolines under mild conditions .

Methodological Considerations

Q. How are stereochemical outcomes controlled during the synthesis of chiral 4,4-difluoro derivatives?

Asymmetric catalysis (e.g., chiral auxiliaries or enantioselective organocatalysts) enforces stereocontrol. For example, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline was synthesized using Evans’ oxazolidinones to direct facial selectivity during alkylation. Chiral HPLC or circular dichroism (CD) verifies enantiomeric excess .

Q. What analytical techniques differentiate between 1,2,3,4-tetrahydroisoquinoline and its dihydroisoquinoline precursors?

UV-Vis spectroscopy detects conjugation differences (dihydroisoquinolines exhibit λmax shifts due to extended π-systems). IR spectroscopy identifies C=N stretching bands (~1640 cm⁻¹) in dihydro derivatives, absent in tetrahydroisoquinolines. Mass spectrometry distinguishes molecular ion peaks (e.g., [M+H]<sup>+</sup> for C9H11N vs. C9H9N) .

Q. How do fluorinated tetrahydroisoquinolines interact with biological targets compared to non-fluorinated analogues?

Fluorine’s electronegativity enhances hydrogen-bonding and van der Waals interactions with protein active sites. Comparative molecular docking studies (e.g., with MAO-B or opioid receptors) show that 4,4-difluoro substitution improves binding affinity by 2–3 orders of magnitude. Radiolabeled (¹⁸F) derivatives enable in vivo PET imaging to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.